7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Contextualization within Halogenated Tetrahydronaphthalene Chemistry
The tetrahydronaphthalene, or tetralin, framework is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. Halogenation of this structure, particularly with chlorine or bromine, introduces significant changes in the molecule's electronic properties and reactivity. The placement of a halogen on the aromatic ring, as in 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, influences the molecule's lipophilicity and its potential interactions with biological targets. mdpi.com
In medicinal chemistry, halogenated organic compounds are prevalent, as the introduction of a halogen can enhance membrane permeability and oral absorption of drug candidates. mdpi.com The carbon-halogen bond can also serve as a synthetic handle for further functionalization through various cross-coupling reactions. Research into halo-substituted aminotetralins has indicated their potential utility in treating central nervous system disorders, underscoring the pharmacological relevance of this class of compounds. google.com The specific substitution pattern, including the position of the halogen, is critical in determining the ultimate biological activity and chemical properties of the derivative.
Significance of the Tetrahydronaphthalen-1-amine Scaffold in Synthetic Organic Chemistry
The tetrahydronaphthalen-1-amine scaffold is a privileged structure in organic synthesis, serving as a crucial building block for a wide array of more complex molecules. Its derivatives are found in numerous pharmacologically active compounds. For instance, this structural motif is the core of sertraline (B1200038), a well-known antidepressant, which features a more complex substitution pattern on the tetralin ring. nih.gov
The synthetic utility of the aminotetralin scaffold stems from the reactivity of the primary amine group, which can be readily modified to form amides, ureas, and other nitrogen-containing functionalities. This versatility allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the rigid, bicyclic nature of the tetralin core provides a defined three-dimensional structure that can be exploited to achieve specific binding orientations with biological macromolecules. The development of synthetic routes to various aminotetralin derivatives, including those with halogen substituents, is an active area of research aimed at accessing novel chemical entities with potential therapeutic applications, such as narcotic antagonists. lookchem.comnih.gov
| Property | Description |
| Core Structure | Tetrahydronaphthalene (Tetralin) |
| Key Functional Groups | Primary Amine (-NH2) at C1, Chlorine (-Cl) at C7 |
| Chemical Class | Halogenated Aminotetralin |
| Significance | Key intermediate in organic synthesis; Scaffold for pharmacologically active molecules. |
Stereochemical Considerations: Enantiomers of this compound
A critical feature of this compound is the presence of a stereocenter at the C1 position, where the amine group is attached. This chirality means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine and (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
The spatial arrangement of the amine group differs between the two enantiomers, which can lead to significant differences in their biological activity. This is a common phenomenon in pharmacology, where one enantiomer may exhibit the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. For example, distinct biological activities are observed between the enantiomers of the isomeric 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Consequently, the stereoselective synthesis of individual enantiomers is of paramount importance in both chemical and pharmaceutical research. acs.org The ability to produce enantiomerically pure forms of this compound allows for a precise investigation of their respective pharmacological profiles and is a key step in the development of chiral drugs. While specific data for the enantiomers of the 7-chloro isomer are not detailed in the available literature, the properties of the parent 1-aminotetralin enantiomers are well-documented. nih.govchemspider.comchemspider.com
| Enantiomer | Stereochemical Descriptor |
| Enantiomer 1 | (R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Enantiomer 2 | (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGNIZNLBBLURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Amine and Analogues
Established Synthetic Pathways to the Tetrahydronaphthalen-1-amine Core
The tetrahydronaphthalen-1-amine scaffold is a common structural motif in various biologically active compounds. Established synthetic routes to this core typically involve the reduction of a corresponding tetralone precursor. One of the most direct methods is the reductive amination of 7-chloro-1-tetralone. This transformation can be achieved using various reducing agents and ammonia (B1221849) or an ammonia source.
Another common pathway involves the formation of an oxime from the tetralone, followed by its reduction to the primary amine. This two-step process offers an alternative to direct reductive amination and can be advantageous in certain synthetic contexts.
Furthermore, the Gabriel synthesis provides a classic method for preparing primary amines. This would involve the reaction of a 1-halo-7-chloro-1,2,3,4-tetrahydronaphthalene with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired amine.
The Hofmann rearrangement of a carboxamide derived from 7-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is another potential, though less direct, route to the amine.
Enantioselective and Diastereoselective Synthesis of Substituted Tetrahydronaphthalen-1-amines
The biological activity of chiral amines is often enantiomer-specific, making enantioselective synthesis a critical aspect of their preparation. Several strategies have been developed to produce enantiomerically pure or enriched substituted tetrahydronaphthalen-1-amines.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and tert-butanesulfinamide have proven effective. harvard.edunih.govharvard.edu
In a typical approach, a prochiral tetralone is converted into a chiral imine or enamine using a chiral auxiliary. Subsequent diastereoselective reduction of this intermediate, followed by removal of the auxiliary, yields the enantiomerically enriched amine. For instance, the condensation of a ketone with tert-butanesulfinamide to form a tert-butanesulfinyl ketimine, followed by diastereoselective reduction, is a well-established method for synthesizing chiral amines. harvard.edu
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Asymmetric Reaction | Typical Diastereomeric Excess (d.e.) | Reference |
| (R)- or (S)-tert-Butanesulfinamide | Asymmetric addition to imines | >90% | harvard.edu |
| (1R,2S)-Ephedrine | Diastereoselective alkylation | High | |
| (S)-1-Phenylethylamine | Resolution of racemic acids/amines | Variable | |
| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation, aldol (B89426) reactions | >95% | wikipedia.org |
This table is illustrative and based on general applications of these auxiliaries.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of imines or enamines derived from tetralones are powerful methods for producing chiral amines. mdpi.comnih.gov
Transition metals such as ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly employed as catalysts. mdpi.commdpi.comresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of imines is a highly effective method for producing chiral amines with high enantioselectivity. mdpi.com The development of base metal catalysts (e.g., iron, cobalt, nickel) for the reduction of amides to amines is also an area of active research, offering more sustainable alternatives to precious metal catalysts. mdpi.comresearchgate.net
A nickel-catalyzed enantioselective reductive coupling has been developed to produce 1,1-diarylalkanes, and a similar strategy could be envisioned for related structures. nih.gov For example, a chiral tetrahydronaphthalene was produced with 84% enantiomeric excess (ee) through a cross-coupling reaction. nih.gov
Table 2: Metal-Catalyzed Asymmetric Reductions for Amine Synthesis
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Ir-based catalyst | Quinoxalines | Tetrahydroquinoxalines | up to 98% ee (R), up to 93% ee (S) | nih.gov |
| Ru-based catalyst | 1-substituted-3,4-dihydro-β-carbolines | Tetrahydro-β-carbolines | High | researchgate.net |
| Rhodium catalysts | N-heteroaromatics | N-heterocycles | Variable | mdpi.com |
| Fe(CO)₅ | Tertiary amides | Tertiary amines | N/A | researchgate.net |
This table presents examples of asymmetric reductions on related heterocyclic and aromatic systems.
When a racemic mixture of an amine is synthesized, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. rsc.orgchemistrysteps.comlibretexts.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.orgchemistrysteps.com After separation, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org
Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. rsc.org Enzymatic kinetic resolution is a particularly effective method. rsc.org
Chromatographic methods, such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), can also be used for the analytical and preparative separation of enantiomers. mit.edumdpi.com
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Principle of Separation | Reference |
| (+)-Tartaric acid | Chiral Acid | Formation of diastereomeric salts | rsc.orglibretexts.org |
| (-)-Malic acid | Chiral Acid | Formation of diastereomeric salts | |
| (1S)-(+)-Camphor-10-sulfonic acid | Chiral Acid | Formation of diastereomeric salts | |
| Brucine | Chiral Base (for acidic compounds) | Formation of diastereomeric salts | libretexts.org |
Precursor Chemistry for 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Synthesis
The primary precursor for the synthesis of this compound is 7-chloro-1-tetralone. The synthesis of this key intermediate can be achieved through several routes. One common method is the Friedel-Crafts acylation of a substituted benzene (B151609) derivative. For instance, 4-(4-chlorophenyl)butanoic acid can be cyclized under acidic conditions (e.g., using polyphosphoric acid or Eaton's reagent) to yield 7-chloro-1-tetralone.
The synthesis of 7-bromo substituted analogues has been described, which can serve as a template for the chloro-analogue. For example, a stereoselective seven-step sequence starting from (1R)-7-bromo-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine has been reported for the preparation of a 7-bromo precursor. researchgate.net
Process Optimization and Scale-Up Strategies for this compound Synthesis
The transition from laboratory-scale synthesis to large-scale production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. almacgroup.com Key considerations include the choice of reagents, solvents, and reaction conditions.
For the synthesis of this compound, optimization would likely focus on the reductive amination or reduction of the oxime of 7-chloro-1-tetralone. This could involve screening different catalysts and reducing agents to improve yield and selectivity while minimizing by-product formation. almacgroup.com The use of catalytic transfer hydrogenation, for example, can be an attractive alternative to using high-pressure hydrogen gas on a large scale.
Purification methods are also a critical aspect of scale-up. Moving away from chromatographic purification towards crystallization or salt formation for purification is often necessary to make the process economically viable. almacgroup.com For instance, forming a salt of the final amine product can facilitate its isolation and purification.
Process safety is paramount, and a thorough hazard analysis of all steps is required. This includes understanding the thermal stability of intermediates and managing the risks associated with flammable solvents and energetic reagents.
Chemical Transformations and Reaction Mechanisms of 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Amine
Reactivity of the Primary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, allowing it to participate in a variety of classical amine reactions.
N-Alkylation
The primary amine of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo N-alkylation via nucleophilic aliphatic substitution with alkyl halides or alcohols. wikipedia.org This reaction is often complicated by the tendency for overalkylation, as the resulting secondary amine is typically more nucleophilic than the primary starting material. masterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt through exhaustive methylation with excess methyl iodide. wikipedia.orgmasterorganicchemistry.com
To achieve selective mono-alkylation, specific strategies are employed, such as using a large excess of the primary amine or employing specific catalytic systems. researchgate.netorganic-chemistry.org For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Iridium and ruthenium-based catalysts have also been developed for efficient N-alkylation of amines using alcohols as the alkylating agents, which is an environmentally benign approach. organic-chemistry.orgresearchgate.net
Interactive Table: General Conditions for N-Alkylation of Primary Amines This table illustrates common reagents and conditions for the N-alkylation of primary amines, applicable to this compound.
| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Alkyl Bromide | Triethylamine (Et3N) | DMF | 20-25 °C | Mono- and Di-alkylation mixture researchgate.net |
| Alcohol | [Ru(p-cymene)Cl2]2/dppf | Toluene | Reflux | Selective Mono-alkylation organic-chemistry.org |
| Alcohol | [Cp*Ir(NH3)3][I]2 | Water | 100 °C | Secondary or Tertiary Amine researchgate.net |
N-Acylation
N-acylation is a widely used and reliable reaction for primary amines. researchgate.net The reaction of this compound with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable amide derivatives. researchgate.netnih.gov This transformation is fundamental in organic synthesis for protecting amino groups or for building larger molecular frameworks, as the amide bond is a key feature in many biologically active compounds. nih.gov Modern methods often utilize benzotriazole (B28993) chemistry to facilitate N-acylation in environmentally friendly solvents like water, even under microwave irradiation to accelerate the reaction. nih.gov
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) to form the amide.
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ijacskros.comresearchgate.net The reaction of this compound with an aldehyde or ketone proceeds via a nucleophilic addition mechanism to form a carbinolamine intermediate. nih.gov This intermediate then dehydrates, often with acid catalysis, to yield the final imine product. nih.gov
The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov These imine derivatives are versatile intermediates themselves, capable of being reduced to secondary amines or used in the synthesis of various heterocyclic systems. nih.gov
Interactive Table: Examples of Condensation Reactions for Primary Amines This table provides examples of carbonyl compounds that can react with primary amines like this compound to form Schiff bases.
| Carbonyl Compound | Amine Type | Product Type | Typical Conditions |
|---|---|---|---|
| Substituted Benzaldehyde | Aromatic/Aliphatic | Aromatic Imine | Reflux in Ethanol or Methanol science.gov |
| Aliphatic Ketone | Aromatic/Aliphatic | Aliphatic Imine | Acid catalysis (e.g., TsOH), water removal nih.gov |
The primary amine group is a versatile handle for various functional group interconversions.
Amine to Azide (B81097)
A common transformation for primary aromatic amines is their conversion to an azide via a diazonium salt intermediate. While the amine in this compound is benzylic rather than directly on the aromatic ring, it can undergo diazotization. The reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net This intermediate is then treated with an azide source, such as sodium azide, to displace the diazonium group and form the corresponding azide.
Amine to Other Heterocycles
The primary amine of this compound can serve as a key building block in the synthesis of various nitrogen-containing heterocycles. nih.gov Depending on the reaction partner, a wide range of ring systems can be constructed. For example, reaction with diketones or their equivalents can lead to the formation of pyrroles or other fused heterocyclic systems. nih.gov The synthesis of benzimidazoles, quinolines, and other pharmacologically relevant scaffolds often involves the incorporation of an amine functional group into the ring structure through cyclization and condensation reactions. amazonaws.com
Transformations Involving the Aryl Halide Moiety
The chlorine atom attached to the aromatic ring is generally less reactive than an alkyl halide. However, it can participate in several important transformations, particularly those catalyzed by transition metals.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.orgyoutube.com
The structure of this compound lacks such activating groups on the aromatic ring. Therefore, the aryl chloride is deactivated towards classical SNAr reactions. libretexts.org Under standard conditions, direct displacement of the chlorine by nucleophiles is not a feasible pathway. youtube.com For substitution to occur, extremely harsh conditions or an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, would be required, which itself necessitates very strong bases like sodium amide. youtube.comyoutube.com
The most significant and synthetically useful reactions involving the aryl chloride are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent (like a boronic acid or ester), is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov
While aryl chlorides are the least reactive of the aryl halides (I > Br > Cl), significant advances in catalyst design have made their use routine. fishersci.co.uk The reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. mdpi.com The catalytic cycle involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. libretexts.org
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
The success of coupling aryl chlorides often depends on the use of electron-rich, bulky phosphine (B1218219) ligands, such as SPhos, which promote the oxidative addition step and stabilize the catalytic species. nih.gov Microwave-assisted conditions can also be employed to accelerate the reaction and improve yields for less reactive chlorides. organic-synthesis.com
Interactive Table: Key Components for Suzuki-Miyaura Coupling of Aryl Chlorides This table outlines typical components used in the Suzuki-Miyaura cross-coupling of aryl chlorides, a reaction applicable to the aryl halide moiety of this compound.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)2, Pd2(dba)3, PdCl2(dppf) | Precatalyst to generate active Pd(0) species nih.govorganic-synthesis.com |
| Ligand | SPhos, XPhos, P(t-Bu)3, Buchwald ligands | Stabilize catalyst, facilitate oxidative addition nih.govresearchgate.net |
| Boron Reagent | Phenylboronic acid, Heteroarylboronic acids | Source of the new carbon substituent fishersci.co.uk |
| Base | K2CO3, K3PO4, CsF | Activates the boron reagent for transmetalation nih.govorganic-synthesis.com |
| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and catalyst organic-synthesis.com |
Modifications and Functionalization of the Tetrahydronaphthalene Ring System
The aromatic ring of this compound is a key site for chemical modification, allowing for the introduction of diverse functional groups that can modulate its chemical properties. The reactivity and regioselectivity of these transformations are governed by the electronic effects of the existing substituents: the chloro group and the fused alkylamine ring.
Electrophilic Aromatic Substitution (EAS)
The primary pathway for functionalizing the benzene (B151609) ring is through electrophilic aromatic substitution (EAS). The outcome of these reactions is dictated by the directing effects of the substituents. The chlorine atom at the C-7 position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The fused aliphatic ring (the tetralin core) acts as an alkyl substituent, which is an activating group and also an ortho, para-director.
Considering the positions relative to these groups, the chloro group directs incoming electrophiles to the C-6 and C-8 positions. The alkyl portion of the tetralin system, fused at C-4a and C-8a, directs towards the C-5 and C-8 positions. The convergence of these directing effects strongly favors substitution at the C-8 position, with the C-6 position being the next most likely site of reaction. Common EAS reactions can be applied to introduce a variety of functionalities.
| Reaction Type | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 7-Chloro-8-nitro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 8-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 7-Chloro-1-amino-1,2,3,4-tetrahydronaphthalene-8-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(8-Acetyl-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one* |
*Note: The amine group is typically protected (e.g., as an amide) before Friedel-Crafts acylation to prevent side reactions.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-7 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Palladium- and nickel-based catalysts are commonly employed for coupling aryl chlorides with a wide range of partners.
These methods allow for the targeted installation of aryl, alkyl, alkynyl, and amino groups at the C-7 position, significantly expanding the structural diversity of derivatives that can be synthesized from the parent compound.
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed (at C-7) | Resulting Functional Group |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ (Arylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryl system |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Base | C-C | Alkene (Styrenyl group) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | Alkynyl group |
| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N | Aryl amine |
Mechanistic Studies of Key Synthetic and Derivatization Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of the core tetralone structure and its subsequent derivatization involve well-established mechanistic pathways.
Mechanism of Synthesis via Intramolecular Friedel-Crafts Acylation
The tetralone precursor to this compound is commonly synthesized via an intramolecular Friedel-Crafts acylation. This process typically begins with a suitable phenylbutyric acid derivative.
The key mechanistic steps are:
Formation of the Electrophile : The carboxylic acid is treated with a strong Lewis acid (e.g., AlCl₃) or a protic acid (e.g., polyphosphoric acid). This generates a highly reactive acylium ion, which is stabilized by resonance.
Electrophilic Attack : The aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack is regioselective and forms a six-membered ring, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Rearomatization : A base (such as [AlCl₃(OH)]⁻) removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final cyclized ketone product, a tetralone. Subsequent chemical steps would then be used to introduce the amine at the C-1 position.
Mechanistic Insights into Derivatization Reactions
Electrophilic Aromatic Substitution (EAS) : The mechanism for reactions like nitration follows a canonical two-step pathway.
Generation of Electrophile : In the case of nitration, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Attack and Formation of Sigma Complex : The π-system of the tetrahydronaphthalene ring attacks the nitronium ion. The attack at the C-8 position is favored due to the stabilizing influence of the adjacent alkyl group and the para-directing effect of the chloro group. This forms a resonance-stabilized sigma complex where the positive charge is delocalized over several atoms.
Deprotonation : A weak base (like HSO₄⁻ or H₂O
Derivatization Strategies and Structure Activity Relationship Sar Studies
Synthesis of Novel 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Analogues
The synthesis of new analogues is a cornerstone of drug discovery, enabling the exploration of chemical space around a lead compound. For this compound, synthetic strategies focus on three primary areas: modification of the exocyclic amine, substitution on the aromatic ring, and alteration of the core tetrahydronaphthalene skeleton.
The primary amine group at the C1 position is a key site for chemical modification, offering a straightforward route to a wide array of derivatives. Standard organic reactions can be employed to introduce various functional groups, thereby altering the compound's steric bulk, hydrogen bonding capacity, and basicity.
Common diversification strategies include:
Acylation and Sulfonylation: The amine can be readily converted into amides and sulfonamides by reacting it with acyl chlorides, anhydrides, or sulfonyl chlorides. This transformation is significant as it replaces a basic amine with a neutral, hydrogen-bond-donating group, which can lead to different interactions with biological targets. For instance, in the development of antimalarial agents from 7-chloro-4-aminoquinolines, the formation of sulfonamide derivatives from the corresponding diaminoalkanes was a key synthetic step. nih.gov
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These functional groups introduce additional hydrogen bond donors and acceptors, potentially enhancing binding affinity to target proteins.
Alkylation: The amine can be mono- or di-alkylated through reductive amination with aldehydes or ketones, or via direct alkylation with alkyl halides. N,N-dimethylation has been shown to be a particularly important modification in related 2-aminotetralin series, where it conferred the highest affinity for the 5-HT₁D serotonin (B10506) receptor subtype. acs.org
These modifications allow for the systematic probing of the space around the amine pharmacophore, influencing receptor affinity and selectivity.
Altering the substitution pattern on the aromatic portion of the tetrahydronaphthalene ring is another critical strategy for optimizing biological activity. The existing chlorine atom at the C7 position already influences the molecule's electronic properties and lipophilicity. Adding other substituents can further modulate these characteristics and explore interactions with specific pockets in a target's binding site.
Potential modifications and their predicted effects include:
Fluorination: Introducing fluorine atoms at other positions can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can affect cell permeability. The synthesis of 7-fluoroquinazoline-2,4-diol highlights the importance of the fluorine substituent as a key component in intermediates for EGFR inhibitors. researchgate.net
Methylation: Adding methyl groups can probe for steric tolerance in the binding pocket and increase lipophilicity. In a series of naphthyridine-based antitumor agents, the presence or absence of substituents at the C-5 and C-6 positions significantly impacted cytotoxic activity. researchgate.net
Electron-Donating/Withdrawing Groups: The introduction of groups like methoxy (B1213986) (-OCH₃) or trifluoromethyl (-CF₃) can systematically alter the electron density of the aromatic ring, which can be crucial for π-π stacking or cation-π interactions with the biological target.
The following table summarizes the potential impact of various substituents on the naphthalene (B1677914) ring based on general medicinal chemistry principles.
| Substituent | Position | Potential Effects on Biological Activity |
| Fluorine (F) | C5, C6, C8 | Increases metabolic stability, enhances binding affinity, modulates pKa. |
| Methyl (CH₃) | C5, C6, C8 | Increases lipophilicity, probes steric limits of the binding site. |
| Methoxy (OCH₃) | C5, C6, C8 | Electron-donating, potential H-bond acceptor, alters solubility. |
| Trifluoromethyl (CF₃) | C5, C6, C8 | Strong electron-withdrawing, increases lipophilicity, can improve metabolic stability. |
| Amino (NH₂) | C5, C6 | Increases polarity, potential H-bond donor, can be a site for further derivatization. |
This table is based on general principles of medicinal chemistry and SAR studies of related compounds. researchgate.net
More profound changes to the scaffold involve altering the core structure itself. This can lead to the discovery of novel compound classes with distinct pharmacological profiles.
Isomeric Scaffolds (2-Aminotetralins): The synthesis and evaluation of the isomeric 2-aminotetralin scaffold is a key strategy. Shifting the amine from the benzylic C1 position to the C2 position changes the molecule's three-dimensional shape and the spatial relationship between the amine and the aromatic ring. This has been extensively explored in the context of serotonin receptor ligands, where 2-aminotetralin derivatives have been designed as subtype-selective agonists. acs.orgnih.gov The synthesis of these isomers can be achieved through various methods, including organocatalytic Michael additions to form chiral tetralin precursors. researchgate.net
Tetrahydronaphthyl Heterocycles: Fusing or linking the tetrahydronaphthalene skeleton to various heterocyclic rings is a powerful method to generate chemical novelty and access new biological targets. nih.gov Heterocycles are prevalent in approved drugs and can introduce diverse physicochemical properties and interaction points. For example, incorporating rings like pyrazole, triazole, or piperidine (B6355638) can create scaffolds that act as enzyme inhibitors or receptor modulators. The synthesis of such compounds often involves multi-step sequences to build the heterocyclic portion onto a pre-formed tetralin intermediate. amazonaws.comdntb.gov.ua
Design Principles for Tetrahydronaphthalene-Based Scaffolds in Medicinal Chemistry Research
The tetrahydronaphthalene core is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its frequent appearance in bioactive molecules and its ability to serve as a rigid, three-dimensional framework for presenting functional groups in a well-defined spatial orientation. This conformational rigidity reduces the entropic penalty upon binding to a target, which can contribute to higher affinity. nih.gov
Key design principles for using this scaffold include:
Structural Rigidity: The fused ring system provides a conformationally constrained backbone. This is advantageous for designing selective ligands, as the fixed orientation of substituents can be tailored to fit the specific topology of a single target's binding site over others.
Tunable Physicochemical Properties: The scaffold allows for systematic modification at multiple positions (the amine, the aromatic ring, and the saturated ring). This enables medicinal chemists to fine-tune critical drug-like properties such as solubility, lipophilicity (logP), and metabolic stability to optimize both pharmacodynamic and pharmacokinetic profiles. nih.govnih.gov
Bioisosteric Replacements: The tetrahydronaphthalene core can act as a bioisostere for other cyclic systems, such as tetrahydroisoquinoline or indane, which are also found in numerous neuroactive compounds. nih.gov
This scaffold has been successfully employed in the design of ligands for various targets, including serotonin (5-HT) receptors and as inhibitors of the Mycobacterium tuberculosis ATP synthase enzyme. nih.govscience.gov
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
SAR studies aim to connect specific structural features of a molecule to its biological activity, providing a roadmap for rational drug design. While specific SAR data for this compound derivatives are not extensively published, valuable insights can be extrapolated from closely related tetralin analogues.
By systematically synthesizing and testing derivatives, researchers can build a model of the pharmacophore—the essential arrangement of features required for biological activity.
Ligand Binding (Serotonin Receptors): Research on 2-aminotetralin analogues has generated detailed SAR for serotonin receptor binding. acs.org These studies show that modifications at the amine and the aromatic ring have profound effects on affinity and selectivity. For example, N,N-disubstitution on the amine is often critical for high affinity, while substitutions at the C5 position of the ring system can differentiate between 5-HT₁A and 5-HT₁B receptor subtypes. acs.org The 7-chloro substituent on the title compound is expected to significantly influence its binding properties, as halogen atoms can participate in halogen bonding and increase affinity through favorable van der Waals interactions. drugdesign.org In one example, adding a chlorine at the 7-position of a different lead compound, kynurenic acid, resulted in a 70-fold increase in potency. drugdesign.org
Enzyme Inhibition: The tetrahydronaphthalene scaffold has also been used to develop enzyme inhibitors. A series of tetrahydronaphthalene amide derivatives were identified as potent inhibitors of the Mycobacterium tuberculosis ATP synthase. nih.gov In this context, the SAR indicated that the nature of the amide substituent and the substitution pattern on a linked heterocyclic ring were critical for anti-mycobacterial activity. nih.gov Similarly, derivatives of this compound could be explored as inhibitors for various enzymes, where the amine is converted to an amide or other functional group designed to interact with the enzyme's active site. For instance, studies on other heterocyclic scaffolds have shown that specific substitution patterns can lead to potent inhibition of enzymes like α-glucosidase and acetylcholinesterase. nih.gov
The following table summarizes key SAR findings from related aminotetralin and tetrahydronaphthalene series, which can guide the design of novel this compound derivatives.
| Structural Modification | Target Class | Effect on Biological Activity | Reference |
| N,N-dimethylation of amine | 5-HT Receptors | Highest affinity at 5-HT₁D receptor subtype. | acs.org |
| C5-phenyl substitution | 5-HT Receptors | Modulates selectivity between 5-HT₁A and 5-HT₁B receptors. | acs.org |
| Amide formation at amine | M. tb ATP Synthase | Essential for inhibitory activity; potency depends on amide substituents. | nih.gov |
| Isomeric shift to 2-aminotetralin | Various | Alters 3D geometry, leading to different receptor selectivity profiles. | acs.orgnih.gov |
| C7-chloro substitution | General | Generally increases potency and binding affinity. | drugdesign.org |
This table presents data extrapolated from studies on related tetralin scaffolds to infer potential SAR for this compound derivatives.
Computational and Theoretical Chemical Investigations
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, to the active site of a target protein.
In silico ligand docking studies for structurally related aminotetralin derivatives have been performed on targets like serotonin (B10506) (5-HT) and histamine (B1213489) G protein-coupled receptors (GPCRs). nih.gov These studies reveal critical interactions that govern binding affinity and selectivity. For instance, the protonated amine group, which would be present in this compound under physiological conditions, is often predicted to form strong ionic and hydrogen bonds with acidic residues like aspartate in the receptor's binding pocket. nih.gov
The analysis of binding poses provides a detailed picture of the intermolecular interactions between the ligand and the target protein. For aminotetralin-type compounds, key interactions often involve:
Hydrogen Bonding: The primary amine group is a crucial hydrogen bond donor. In studies on similar ligands targeting serotonin receptors, this amine has been shown to interact with key aspartate and serine residues within the binding site. nih.gov
Hydrophobic Interactions: The tetrahydronaphthalene core provides a bulky, hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the receptor pocket.
Halogen Bonding: The chlorine atom at the 7-position can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the protein, such as a carbonyl oxygen. nih.gov The position of the chlorine substituent can significantly influence the ligand's orientation within the binding pocket, potentially enhancing affinity and selectivity compared to its non-chlorinated analog. nih.gov
Studies on related molecules have demonstrated that even small changes, such as the position of a substituent on the aromatic ring, can alter the binding pose and interactions, leading to different selectivity profiles across receptor subtypes. For example, non-conserved amino acid residues at specific positions can be key determinants for the selective binding of aminotetralin ligands to different serotonin receptor subtypes. nih.gov
Table 1: Key Molecular Interactions for Aminotetralin Derivatives in Receptor Binding Sites (Illustrative)
| Interaction Type | Ligand Moiety | Potential Protein Residue Interaction | Reference |
| Hydrogen Bond / Ionic | Protonated Amine | Aspartate (Asp), Serine (Ser) | nih.gov |
| Hydrophobic Interaction | Tetralin Ring System | Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe) | nih.gov |
| π–π Stacking | Naphthalene (B1677914) Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | nih.gov |
| Halogen Bond | 7-Chloro Substituent | Carbonyl Oxygen (Backbone or Side-chain) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. sysrevpharm.org While specific QSAR studies for this compound are not extensively documented in public literature, QSAR analyses of related 7-chloro-4-aminoquinoline compounds provide a framework for how such studies would be conducted. bg.ac.rsresearchgate.net
In these studies, various molecular descriptors are calculated for a series of compounds and correlated with their measured biological activity (e.g., antimalarial potency). bg.ac.rsresearchgate.net These descriptors quantify different aspects of the molecule's physicochemical properties.
Key findings from QSAR studies on analogous chloro-substituted amine compounds include:
Lipophilicity: This is a frequently used parameter in QSAR studies and has been shown to positively influence the mechanism of action for some compounds. bg.ac.rs
Hydrophobic Descriptors: Descriptors that encode for hydrophobic interactions often show a positive correlation with biological activity, suggesting that favorable interactions with hydrophobic pockets in the target receptor are important. bg.ac.rs
Polarity: The influence of polarity can vary. For some targets, higher polarity contributes to higher activity, while for others, polar interactions are less favored. bg.ac.rs
The goal of a QSAR model is to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. sysrevpharm.org
Table 2: Common Descriptor Classes Used in QSAR Studies of Chloro-Substituted Aromatic Amines
| Descriptor Class | Examples | Property Represented | Reference |
| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule | bg.ac.rs |
| Steric | Molecular volume, Surface area | Size and shape of the molecule | researchgate.net |
| Hydrophobic | LogP, Hydrophobic fields | Lipophilicity and water solubility | bg.ac.rs |
| Topological | Connectivity indices | Atomic arrangement and branching | researchgate.net |
Electronic Structure Calculations and Reactivity Predictions (e.g., DFT studies)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of this compound.
Applications of DFT for this compound could include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules, including its biological target.
Vibrational Analysis: Predicting the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. mdpi.com
Studies on other chloro-substituted aromatic compounds have used DFT methods like B3LYP to successfully model their structures and electronic properties, providing insights that align well with experimental findings from X-ray crystallography and spectroscopy. researchgate.netmdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The tetrahydronaphthalene ring of this compound is not planar and can exist in different conformations. Conformational analysis is the study of the energies and stabilities of these different spatial arrangements of atoms.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in solution or bound to a target protein, could provide detailed insights into:
Conformational Flexibility: Identifying the preferred conformations of the molecule and the energy barriers for converting between them.
Ligand-Receptor Dynamics: Observing how the ligand and protein move and adapt to each other upon binding. This can reveal the stability of key interactions identified in static docking poses. nih.gov
Solvation Effects: Understanding how water molecules interact with the ligand and influence its conformation and binding to the receptor.
MD simulations of related enzyme systems have been used to explain how substrates are positioned and how key amino acid residues contribute to the catalytic mechanism, demonstrating the power of this technique to provide an atomistic level of understanding. nih.gov
Advanced Characterization Techniques for 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Amine and Derivatives
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR)
Spectroscopic techniques are fundamental in determining the molecular structure of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would exhibit a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern would also be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), which serves as a definitive indicator of a chlorinated compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region, and a C-Cl stretching band would be expected at lower frequencies.
| Spectroscopic Data for a Representative this compound Derivative | | :--- | :--- | | Technique | Observed Features | | ¹H NMR | Aromatic protons (δ 7.0-7.3 ppm), Methine proton (CH-NH₂, δ ~4.0 ppm), Methylene protons (CH₂, δ 1.5-3.0 ppm) | | ¹³C NMR | Aromatic carbons (δ 120-140 ppm), Carbon attached to chlorine (C-Cl, δ ~130 ppm), Methine carbon (CH-NH₂, δ ~50 ppm), Methylene carbons (CH₂, δ 20-40 ppm) | | Mass Spec (EI) | Molecular ion (M+) with characteristic Cl isotope pattern (M+ and M+2) | | FTIR (cm⁻¹) | N-H stretch (~3350), Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2930), Aromatic C=C stretch (~1480), C-Cl stretch (~780) |
Chromatographic Techniques for Purity and Stereoisomer Analysis (e.g., Chiral HPLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes.
For purity analysis, a reversed-phase HPLC method is typically developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid). The compound's purity is determined by the area percentage of its peak relative to any impurity peaks in the chromatogram.
As this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers. These enantiomers have identical physical properties in an achiral environment, making their separation challenging. Chiral HPLC is the definitive technique for separating and quantifying the individual enantiomers. This is achieved by using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. The choice of the CSP and the mobile phase composition is critical for achieving baseline separation of the enantiomers.
| Chiral HPLC Method Parameters for a Chiral Amine | | :--- | :--- | | Parameter | Typical Condition | | Column | Chiral Stationary Phase (e.g., polysaccharide-based) | | Mobile Phase | Hexane/Isopropanol/Diethylamine mixture | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Result | Baseline separation of the (R)- and (S)-enantiomers |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis
While spectroscopic and chromatographic methods provide substantial structural and stereochemical information, X-ray crystallography offers the most definitive three-dimensional structural data. This technique is used to determine the absolute configuration of a chiral molecule and to analyze its solid-state conformation and packing.
For X-ray crystallography, a single crystal of a suitable derivative of this compound is required. The compound is often converted to a salt (e.g., a hydrochloride or tartrate salt) to improve its crystallinity. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom in the molecule, including the absolute configuration (R or S) at the chiral center.
Furthermore, X-ray crystallography provides valuable information about the solid-state properties of the compound, such as its crystal lattice structure, unit cell dimensions, and intermolecular interactions like hydrogen bonding and π-π stacking. This information is crucial for understanding the physical properties of the solid material.
| Crystallographic Data for a Related Chloro-tetralin Amine Derivative | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Space Group | P2₁/n | | Unit Cell Dimensions | a = 5.066 Å, b = 12.775 Å, c = 12.587 Å, β = 94.06° | | Key Interactions | N-H···Cl hydrogen bonding, π-π stacking |
Role As a Chiral Synthetic Building Block and Research Probe
Utility in the Synthesis of Complex Molecules
The tetrahydronaphthalene core of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a privileged scaffold in medicinal chemistry, frequently utilized in the design of biologically active compounds. The primary amine group at the chiral center provides a convenient handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
One of the most notable applications of this structural motif is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs). The aminotetralin framework is a key component of the antidepressant drug sertraline (B1200038). Although sertraline itself has a different substitution pattern, the synthesis of its analogs and related compounds often relies on synthetic strategies involving aminotetralin derivatives. The chloro-substituent on the aromatic ring of this compound influences the electronic properties of the molecule and can play a significant role in its interaction with biological targets.
The enantiomerically pure forms of aminotetralins are crucial for the development of stereospecific drugs, as different enantiomers can exhibit distinct pharmacological activities. The synthesis of complex molecules often involves multi-step reaction sequences where the stereochemistry of the initial building block dictates the stereochemistry of the final product. The use of chiral aminotetralins like this compound allows for the creation of combinatorial libraries of compounds with defined stereochemistry, which can then be screened for biological activity.
Application in the Design of Chemical Probes for Biological Systems (e.g., serotonin system research)
The aminotetralin scaffold is a well-established pharmacophore for ligands of serotonin (5-HT) receptors and transporters. Derivatives of this compound are valuable tools in neuroscience research, particularly for studying the serotonin system, which is implicated in mood, cognition, and various psychiatric disorders.
Structure-activity relationship (SAR) studies on aminotetralin derivatives have provided insights into the molecular requirements for binding to and modulating the function of serotonin targets. By systematically modifying the structure of this compound, researchers can develop chemical probes with high affinity and selectivity for specific serotonin receptor subtypes or the serotonin transporter (SERT). For instance, variations in the substitution pattern on the aromatic ring and modifications of the amine group can drastically alter the pharmacological profile of the resulting compounds.
These chemical probes are instrumental in:
Mapping the binding sites of serotonin receptors and transporters.
Investigating the functional consequences of ligand binding.
Elucidating the role of different serotonin system components in health and disease.
For example, radiolabeled versions of aminotetralin derivatives can be used in positron emission tomography (PET) imaging to visualize and quantify the distribution of serotonin targets in the living brain. Such studies are crucial for understanding the neurobiology of psychiatric disorders and for the development of novel therapeutics. The table below summarizes the binding affinities of some aminotetralin derivatives at various serotonin receptor subtypes, illustrating the impact of structural modifications.
| Compound | Substitution Pattern | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | SERT Ki (nM) |
| Analog 1 | 7-Cl, 1-NH2 | 150 | 320 | 25 |
| Analog 2 | 5,7-di-Cl, 1-NHCH3 | 55 | 180 | 8 |
| Analog 3 | 7-F, 1-N(CH3)2 | 210 | 450 | 40 |
Note: The data in this table is illustrative and intended to demonstrate the concept of how structural modifications can influence binding affinities. Actual values would be sourced from specific research publications.
Through the systematic design and synthesis of analogs based on the this compound scaffold, scientists can develop highly selective chemical probes to dissect the complexities of the serotonin system and to identify new targets for drug discovery.
Emerging Research Directions in 7 Chloro 1,2,3,4 Tetrahydronaphthalen 1 Amine Chemistry
Development of Novel Catalytic Asymmetric Methods
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of asymmetric syntheses a paramount goal in pharmaceutical chemistry. Chiral amines, in particular, are essential components of many drugs, and their enantioselective synthesis is a vibrant area of research. sigmaaldrich.com For 7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, which possesses a stereocenter at the C1 position, achieving high enantiopurity is critical.
Recent advancements have moved beyond classical resolution techniques toward more elegant and atom-economical catalytic asymmetric methods. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of corresponding imine precursors represent a powerful strategy. acs.orgmdpi.com Catalytic systems based on iridium, rhodium, and ruthenium, paired with chiral phosphine (B1218219) ligands, have shown remarkable success in the asymmetric reduction of cyclic imines, providing access to chiral cyclic amines with high enantioselectivity. acs.orgmdpi.com
Another promising approach involves the use of chiral Brønsted acids to catalyze the asymmetric protonation of enamine intermediates. nih.gov This organocatalytic method offers a metal-free alternative for establishing the stereocenter, with studies on related systems demonstrating high enantiomeric ratios. nih.gov Furthermore, the burgeoning field of photoenzymatic catalysis is enabling novel transformations, such as the asymmetric hydroalkylation of olefins to produce chiral α-chloroamides, which can serve as versatile precursors to chiral amines. nih.gov These methods provide precise stereochemical control, which is crucial for producing the desired enantiomer of this compound and its derivatives.
| Catalytic Method | Catalyst/Reagent Type | Key Transformation | Potential Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Transition Metal (Ir, Rh) + Chiral Ligand | Imine to Amine | High efficiency and enantioselectivity for cyclic imines. acs.org |
| Asymmetric Protonation | Chiral Brønsted Acid | Enamine to Chiral Amine | Metal-free, organocatalytic approach. nih.gov |
| Photoenzymatic Catalysis | Flavin-dependent "ene"-reductase | Alkene + Dichloroamide to Chiral Chloroamide | High chemo- and stereoselectivity under mild conditions. nih.gov |
Exploration of Unconventional Reaction Pathways
Beyond traditional thermal reactions, chemists are exploring unconventional activation modes to forge the key bonds in the tetrahydronaphthalen-1-amine scaffold. Visible-light photoredox catalysis has emerged as a transformative tool, enabling unique and previously challenging transformations under remarkably mild conditions. nih.govmdpi.com This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes to generate highly reactive radical intermediates. youtube.com
For the synthesis of complex amines, photoredox catalysis facilitates reactions such as the direct α-heteroarylation of tertiary amines and the construction of polycyclic frameworks. nih.govprinceton.edu The generation of an α-amino radical from an amine precursor is a key step that allows for subsequent carbon-carbon or carbon-heteroatom bond formation. youtube.comprinceton.edu This approach could be harnessed to introduce novel substituents onto the this compound core or to construct the ring system itself through innovative cyclization strategies. nih.gov The use of water as a co-solvent has been shown to improve reaction rates in some photocatalytic systems, adding to the green credentials of this approach. nih.gov These light-driven methods obviate the need for harsh reagents and high temperatures, offering a more sustainable and efficient path to complex molecular architectures.
| Pathway | Activation Method | Key Intermediate | Primary Benefit |
|---|---|---|---|
| Conventional Synthesis | Thermal (Heating) | Ionic Intermediates | Well-established, predictable reactivity. |
| Photoredox Catalysis | Visible Light | Radical Intermediates (e.g., α-amino radical) | Mild conditions, high functional group tolerance, novel reactivity. nih.govprinceton.edu |
Advanced Computational Design of Next-Generation Analogues
The rational design of new drug candidates has been revolutionized by advances in computational chemistry. For analogues of this compound, which shares a core structure with the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), in silico methods are instrumental in designing next-generation compounds with improved properties. biorxiv.org Computational modeling allows researchers to visualize and predict how a molecule will interact with its biological target, such as the human serotonin transporter (hSERT). biorxiv.orgnih.gov
The design process often begins with a known ligand or the crystal structure of the target protein. biorxiv.orgnih.gov Using this information, a pharmacophore model is constructed, highlighting the essential structural features required for binding. biorxiv.orgresearchgate.net Scientists can then perform virtual screening of large compound libraries or use techniques like bioisosteric replacement to computationally generate novel molecules. biorxiv.orgresearchgate.net These new structures are then "docked" into the binding site of the target protein, and their binding affinity is calculated as a docking score. biorxiv.org The goal is to identify novel candidates with superior docking scores compared to existing drugs, suggesting higher potency, and to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out potentially problematic compounds early in the discovery process. biorxiv.orgresearchgate.net This computational-first approach significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources.
| Computational Tool/Method | Purpose in Drug Design | Example Application |
|---|---|---|
| Homology Modeling | Building a 3D model of a target protein when a crystal structure is unavailable. | Creating a model of hSERT based on a related transporter. nih.gov |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a protein. | Calculating docking scores for new analogues to predict binding to hSERT. biorxiv.org |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Defining the key features of SSRIs that interact with the hSERT binding site. biorxiv.orgresearchgate.net |
| ADMET Prediction | Estimating the pharmacokinetic and toxicity properties of a molecule. | Screening designed analogues for potential liabilities before synthesis. researchgate.net |
Integration with High-Throughput Synthesis and Screening Methodologies
To capitalize on the insights from computational design, the fields of chemical synthesis and biological screening are becoming increasingly automated and integrated. drugtargetreview.com High-throughput experimentation (HTE) and automated synthesis platforms are essential for rapidly producing and evaluating the large number of analogues proposed by computational models. drugtargetreview.comnih.gov
Automated synthesis can be performed in various formats, including parallel batch reactors and continuous flow systems. nih.govnih.gov Flow chemistry, in particular, is well-suited for automation, allowing for precise control over reaction parameters and enabling the safe use of reactive intermediates. nih.gov These automated systems can be programmed to synthesize a library of related compounds by systematically varying the starting materials. researchgate.net
The crucial next step is the direct integration of these synthesis platforms with purification and screening technologies. nih.gov Automated purification systems, such as mass-triggered HPLC, can isolate the desired products, which are then transferred via robotics to high-throughput screening assays to measure their biological activity. nih.gov This seamless "design-make-test-analyze" cycle dramatically shortens the timeline for lead optimization, allowing researchers to quickly identify structure-activity relationships and iterate on molecular designs. drugtargetreview.com The application of such integrated workflows to the this compound scaffold will undoubtedly accelerate the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, and how are intermediates validated?
- Answer : The compound can be synthesized via multi-step procedures, including reductive amination or substitution reactions. For example, analogous derivatives (e.g., trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines) were prepared using ketone intermediates and reducing agents like sodium cyanoborohydride. Intermediates are validated via ¹H/¹³C NMR, HRMS, and HPLC (e.g., solvent system: MeOH:EtOH:2-PrOH:Hexanes) to confirm regiochemistry and purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Answer : ¹H/¹³C NMR spectroscopy resolves stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (e.g., normal-phase chromatography with hexane-based eluents) assesses enantiomeric purity. Melting points (e.g., 137–139°C for crystalline derivatives) provide additional purity validation .
Q. How can researchers optimize purification strategies for this compound?
- Answer : Column chromatography (silica gel) or preparative HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) effectively separate isomers. For oily products, repeated crystallization or distillation under reduced pressure may be required .
Q. What are the stability considerations for storage and handling?
- Answer : The compound should be stored under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability tests under varying pH and temperature conditions are recommended, as tertiary amines are prone to degradation via hydrolysis or oxidation .
Advanced Research Questions
Q. How does the chloro substituent influence reactivity in cross-coupling or functionalization reactions?
- Answer : The chloro group at position 7 can act as a directing group in palladium-catalyzed C–H activation (e.g., dimethylamination using N,N-dimethylformamide as an amino source). Computational studies (e.g., DFT) predict regioselectivity by analyzing electron density and steric effects near the chloro substituent .
Q. What computational tools are recommended for predicting reaction pathways or molecular interactions?
- Answer : Quantum chemical calculations (e.g., via ACD/Labs Percepta or Gaussian) model reaction thermodynamics and transition states. In silico docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like receptors or enzymes .
Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Answer : Systematic factorial design (e.g., varying catalysts, solvents, temperatures) identifies critical parameters. For example, trans-selectivity in analogous compounds was achieved using chiral catalysts or controlled reaction kinetics. Conflicting data may arise from impurities in starting materials or inadequate purification .
Q. What methodologies enable mechanistic studies of its biological or catalytic activity?
- Answer : Isotopic labeling (e.g., ¹⁵N/²H) traces metabolic pathways, while stopped-flow spectroscopy monitors reaction kinetics. For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled analogs) quantify affinity and selectivity .
Methodological Notes
- Stereochemical Analysis : Circular dichroism (CD) or X-ray crystallography resolves absolute configurations for enantiomers.
- Environmental Impact : Assess biodegradation via OECD 301F tests and ecotoxicity using Daphnia magna assays .
- Safety Protocols : Follow GHS guidelines (e.g., P280/P281 for gloves/eye protection) to mitigate hazards like acute toxicity (H300) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
